4-Bromo-2-propoxybenzoic acid 4-Bromo-2-propoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 269731-55-7
VCID: VC2044264
InChI: InChI=1S/C10H11BrO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)
SMILES: CCCOC1=C(C=CC(=C1)Br)C(=O)O
Molecular Formula: C10H11BrO3
Molecular Weight: 259.1 g/mol

4-Bromo-2-propoxybenzoic acid

CAS No.: 269731-55-7

Cat. No.: VC2044264

Molecular Formula: C10H11BrO3

Molecular Weight: 259.1 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-propoxybenzoic acid - 269731-55-7

Specification

CAS No. 269731-55-7
Molecular Formula C10H11BrO3
Molecular Weight 259.1 g/mol
IUPAC Name 4-bromo-2-propoxybenzoic acid
Standard InChI InChI=1S/C10H11BrO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)
Standard InChI Key RDOBBDKYPTZFCM-UHFFFAOYSA-N
SMILES CCCOC1=C(C=CC(=C1)Br)C(=O)O
Canonical SMILES CCCOC1=C(C=CC(=C1)Br)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

4-Bromo-2-propoxybenzoic acid is a substituted benzoic acid derivative characterized by a bromine atom at the 4-position of the benzene ring and a propoxy group at the 2-position. This specific substitution pattern gives the molecule distinctive chemical and physical properties that make it valuable for various applications in organic synthesis and research.

Molecular Identifiers and Properties

The compound is precisely identified through several chemical descriptors that distinguish it from related substances:

PropertyValue
IUPAC Name4-bromo-2-propoxybenzoic acid
CAS Number269731-55-7
Molecular FormulaC₁₀H₁₁BrO₃
Molecular Weight259.10 g/mol
InChIInChI=1S/C10H11BrO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)
InChIKeyRDOBBDKYPTZFCM-UHFFFAOYSA-N
SMILESCCCOC1=C(C=CC(=C1)Br)C(=O)O

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-Bromo-2-propoxybenzoic acid is essential for its proper handling, storage, and application in chemical synthesis.

Solubility Profile

Though comprehensive solubility data is limited, as a substituted benzoic acid, the compound is expected to have:

  • Limited solubility in water (due to the hydrophobic bromine and propoxy groups)

  • Good solubility in polar organic solvents such as methanol, ethanol, and dimethylformamide

  • Enhanced solubility in basic aqueous solutions (due to deprotonation of the carboxylic acid group)

The presence of the propoxy group likely enhances its lipophilicity compared to simpler benzoic acid derivatives .

Chemical Reactivity and Reactions

The reactivity of 4-Bromo-2-propoxybenzoic acid is determined by its three key functional groups, each offering distinct reactivity patterns.

Carboxylic Acid Group Reactions

The carboxylic acid functionality can participate in numerous reactions:

  • Esterification: Reaction with alcohols to form the corresponding esters

  • Amidation: Conversion to amides through reaction with amines

  • Reduction: Reduction to the corresponding alcohol (4-bromo-2-propoxybenzyl alcohol)

  • Salt formation: Reaction with bases to form carboxylate salts

  • Decarboxylation: Under certain conditions, loss of the carboxyl group

Bromine-Centered Reactions

The bromine substituent at the 4-position serves as a versatile handle for further transformations:

  • Cross-coupling reactions: The aryl bromide can participate in Suzuki, Stille, Negishi, or Buchwald-Hartwig coupling reactions

  • Metal-halogen exchange: Reaction with organolithium reagents to form aryllithium intermediates

  • Nucleophilic aromatic substitution: Replacement of bromine with various nucleophiles under appropriate conditions

Propoxy Group Chemistry

The propoxy group can undergo:

  • Cleavage reactions: Under strong acidic conditions or with certain nucleophiles

  • Oxidation: The propyl chain can be oxidized under specific conditions

  • Steric effects: The propoxy group influences the accessibility of the other functional groups

Comparison with Structurally Related Compounds

Understanding how 4-Bromo-2-propoxybenzoic acid relates to similar compounds provides valuable context for its applications and properties.

Comparative Analysis of Related Compounds

Table 1: Comparison of 4-Bromo-2-propoxybenzoic acid with Structurally Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Structural Difference from 4-Bromo-2-propoxybenzoic acid
4-Bromo-2-propoxybenzoic acid269731-55-7C₁₀H₁₁BrO₃259.10Reference compound
4-Bromo-2-propoxybenzamide1228957-02-5C₁₀H₁₂BrNO₂258.11Carboxylic acid replaced with amide group
4-Bromo-2-propyl-benzoic acid194487-60-0C₁₀H₁₁BrO₂243.10Propoxy group replaced with propyl group
3-Bromo-4-propoxybenzoic acid849509-45-1C₁₀H₁₁BrO₃259.10Positional isomer (bromine at 3-position, propoxy at 4-position)
5-bromo-2-propoxybenzoic acidNot availableC₁₀H₁₁BrO₃259.10Positional isomer (bromine at 5-position)
4-Bromo-2-ethylbenzoic acid644984-78-1C₉H₉BrO₂229.07Propoxy group replaced with ethyl group
4-Bromo-2-hydroxybenzoic acid1666-28-0C₇H₅BrO₃217.02Propoxy group replaced with hydroxyl group
4-Bromobenzoic acid586-76-5C₇H₅BrO₂201.02No substituent at 2-position

These structural modifications significantly affect properties such as solubility, reactivity, and potential biological activity .

Structure-Property Relationships

The specific positioning of functional groups in 4-Bromo-2-propoxybenzoic acid compared to its analogs influences several characteristics:

  • Electronic effects: The propoxy group provides electron donation to the aromatic ring, while the bromine is electron-withdrawing

  • Steric considerations: The ortho-propoxy group creates steric hindrance around the carboxylic acid

  • Hydrogen bonding capacity: Differs from hydroxyl-containing analogs, affecting crystal packing and solubility

  • Reactivity patterns: The specific substitution pattern creates unique reactivity profiles for each position on the aromatic ring

SupplierCatalog/Reference NumberPurityPackage SizeAdditional Information
Activate ScientificAS203083-G198%1 gMDL: MFCD11619323
Combi-BlocksCA-5000Not specifiedNot specifiedFor research use only
MolCoreMC18U287≥97%Not specifiedISO-certified manufacturer
AK Scientific (AKSci)V482695%Not specifiedStore in cool, dry place
Sigma-AldrichCOM44861731298%Not specifiedSourced from Combi-Blocks
Fisher Scientific50158384398%1 gFrom eMolecules supplier

These suppliers primarily target the research chemistry market, providing high-purity material suitable for synthetic applications and scientific investigations .

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